molecular formula C24H19N3O3 B270652 3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide

Cat. No. B270652
M. Wt: 397.4 g/mol
InChI Key: PSHDJDPKVSYUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPD, and it has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of PPD is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. PPD has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. Additionally, PPD has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that PPD inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of various enzymes involved in cancer cell growth. In vivo studies have shown that PPD has antitumor activity and can inhibit the growth of various types of cancer cells. Additionally, PPD has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of PPD is that it has been extensively studied for its potential applications in various fields, including cancer research and anti-inflammatory properties. Additionally, PPD has been shown to have antitumor activity and can inhibit the growth of various types of cancer cells. However, one limitation of PPD is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies for cancer.

Future Directions

There are several future directions for research on PPD. One area of research could be to further investigate the mechanism of action of PPD, which may help to develop targeted therapies for cancer. Additionally, further studies could be conducted to investigate the potential anti-inflammatory properties of PPD, which may be useful in the treatment of inflammatory diseases. Finally, future research could focus on optimizing the synthesis method of PPD to improve the overall yield and purity of the compound.

Synthesis Methods

The synthesis of PPD involves the condensation of 2-acetylphenylacetic acid with 2-nitrobenzaldehyde, followed by reduction with NaBH4 to obtain 2-(2-aminophenyl)acetic acid. The resulting compound is then reacted with phthalic anhydride to produce PPD. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

PPD has been extensively studied for its potential applications in various fields, including cancer research, antitumor activity, and anti-inflammatory properties. In cancer research, PPD has been shown to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and liver cancer. PPD has also been shown to have antitumor activity, which may be useful in the treatment of various types of cancer. Additionally, PPD has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.

properties

Product Name

3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

3-methyl-4-oxo-N-[2-(2-phenylacetyl)phenyl]phthalazine-1-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-27-24(30)18-12-6-5-11-17(18)22(26-27)23(29)25-20-14-8-7-13-19(20)21(28)15-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,29)

InChI Key

PSHDJDPKVSYUII-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)CC4=CC=CC=C4

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)CC4=CC=CC=C4

Origin of Product

United States

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